molecular formula C16H13ClN2O2S B11455749 2-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

2-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11455749
M. Wt: 332.8 g/mol
InChI Key: KJGCWMKREXISSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxybenzoic acid hydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE
  • 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2S/c1-20-13-7-4-6-11(9-13)15-18-19-16(21-15)22-10-12-5-2-3-8-14(12)17/h2-9H,10H2,1H3

InChI Key

KJGCWMKREXISSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.